- Reversal of Diastereofacial Selectivity in Hydride Reductions of N-tert-Butanesulfinyl Imines, Journal of Organic Chemistry, 2006, 71(18), 6859-6862
Cas no 911372-80-0 (4-[(1S)-1-aminoethyl]benzonitrile hydrochloride)
4-[(1S)-1-aminoethyl]benzonitrile hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (S)-4-(1-Aminoethyl)benzonitrile hydrochloride
- (S)-4-(1-AMINOETHYL)BENZONITRILE-HCL
- 4-[(1S)-1-aminoethyl]benzonitrile,hydrochloride
- (S)-4-(1-AMinoethyl)benzonitrile HCl
- Benzonitrile, 4-[(1S)-1-aminoethyl]-, monohydrochloride
- 4-[(1S)-1-aminoethyl]benzonitrile hydrochloride
- AK133451
- AMOT0869
- KZLPYAMQKGFHBF-FJXQXJEOSA-N
- AX8255002
- ST2401674
- (S)-(-)-1-(4-Cyanophenyl)ethylamine HCl
- (S)-(-)-1-(4-Cyanophenyl)ethylamine
- Benzonitrile, 4-[(1S)-1-aminoethyl]-, monohydrochloride (9CI)
- DTXSID20704275
- 4-[(1S)-1-aminoethyl]benzonitrile;hydrochloride
- SCHEMBL2161107
- 4-[(1S)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1)
- (S)-(-)-1-(4-Cyanophenyl)ethylamine hydrochloride
- DS-019339
- (S)-4-(1-Aminoethyl)benzonitrilehydrochloride
- CS-0170834
- 911372-80-0
- EN300-7418644
- MFCD16295138
- GS-7164
- AKOS016844838
-
- MDL: MFCD16295138
- Inchi: 1S/C9H10N2.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5,7H,11H2,1H3;1H/t7-;/m0./s1
- InChI Key: KZLPYAMQKGFHBF-FJXQXJEOSA-N
- SMILES: [C@H](C1C=CC(C#N)=CC=1)(N)C.Cl
Computed Properties
- Exact Mass: 182.0610761g/mol
- Monoisotopic Mass: 182.0610761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8
Experimental Properties
- Color/Form: White to Yellow Solid
4-[(1S)-1-aminoethyl]benzonitrile hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P280;P305+P351+P338
- Storage Condition:Room temperature
4-[(1S)-1-aminoethyl]benzonitrile hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 114412-1g |
4-[(1S)-1-aminoethyl]benzonitrile hydrochloride |
911372-80-0 | 96% | 1g |
15247.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YL265-100mg |
4-[(1S)-1-aminoethyl]benzonitrile hydrochloride |
911372-80-0 | 97% | 100mg |
1275CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YL265-250mg |
4-[(1S)-1-aminoethyl]benzonitrile hydrochloride |
911372-80-0 | 97% | 250mg |
2800CNY | 2021-05-08 | |
| TRC | A765263-10mg |
(S)-4-(1-Aminoethyl)benzonitrile hydrochloride |
911372-80-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A765263-50mg |
(S)-4-(1-Aminoethyl)benzonitrile hydrochloride |
911372-80-0 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | A765263-100mg |
(S)-4-(1-Aminoethyl)benzonitrile hydrochloride |
911372-80-0 | 100mg |
$ 275.00 | 2022-06-07 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04024-1g |
(S)-4-(1-AMinoethyl)benzonitrile HCl |
911372-80-0 | 98% | 1g |
$500 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YL265-50mg |
4-[(1S)-1-aminoethyl]benzonitrile hydrochloride |
911372-80-0 | 97% | 50mg |
700.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YL265-200mg |
4-[(1S)-1-aminoethyl]benzonitrile hydrochloride |
911372-80-0 | 97% | 200mg |
1752.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S56710-1g |
(S)-4-(1-Aminoethyl)benzonitrile hydrochloride |
911372-80-0 | 97% | 1g |
¥2485.0 | 2024-07-19 |
4-[(1S)-1-aminoethyl]benzonitrile hydrochloride Production Method
Production Method 1
4-[(1S)-1-aminoethyl]benzonitrile hydrochloride Preparation Products
4-[(1S)-1-aminoethyl]benzonitrile hydrochloride Suppliers
4-[(1S)-1-aminoethyl]benzonitrile hydrochloride Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 4-[(1S)-1-aminoethyl]benzonitrile hydrochloride
Introduction to 4-[(1S)-1-aminoethyl]benzonitrile hydrochloride (CAS No. 911372-80-0)
4-[(1S)-1-aminoethyl]benzonitrile hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 911372-80-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzonitrile derivatives, characterized by a benzene ring substituted with a nitrile group and an amine side chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it a valuable intermediate in synthetic chemistry and drug development processes.
The stereochemistry of (1S)-1-aminoethyl in the molecular structure of 4-[(1S)-1-aminoethyl]benzonitrile hydrochloride plays a crucial role in determining its biological activity and pharmacokinetic properties. The (S)-configuration of the aminoethyl group contributes to specific interactions with biological targets, which is a key consideration in the design of novel therapeutic agents. This aspect has been extensively studied in recent years, particularly in the context of developing enantiomerically pure drugs that exhibit higher efficacy and reduced side effects compared to racemic mixtures.
In recent pharmaceutical research, 4-[(1S)-1-aminoethyl]benzonitrile hydrochloride has been explored as a precursor in the synthesis of various bioactive molecules. Its benzonitrile moiety serves as a versatile scaffold for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones. For instance, studies have demonstrated its utility in constructing novel kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The nitrile group can be hydrolyzed or converted into other functional groups, such as carboxylic acids or amides, depending on the desired pharmacological profile.
The hydrochloride salt form of this compound not only improves its handling and stability but also enhances its bioavailability when administered orally or parenterally. This property is particularly important in drug formulations where solubility and dissolution rate are key factors influencing therapeutic efficacy. Furthermore, the hydrochloride salt ensures that the compound remains in an ionized state at physiological pH, which can prolong its circulation time and increase its interaction with target enzymes or receptors.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and metabolic stability of 4-[(1S)-1-aminoethyl]benzonitrile hydrochloride using molecular modeling techniques. These simulations have helped identify optimal modifications to the molecule to improve its pharmacokinetic properties, such as reducing clearance rates or enhancing selectivity over off-target proteins. Such computational approaches are increasingly integrated into drug discovery pipelines, streamlining the process of identifying promising candidates for further experimental validation.
The synthesis of 4-[(1S)-1-aminoethyl]benzonitrile hydrochloride involves multi-step organic reactions, typically starting from commercially available benzene derivatives. The stereochemical integrity of the (S)-amine configuration is maintained through carefully controlled chiral resolution or asymmetric synthesis methods. Recent patents have highlighted novel catalytic systems that improve yields and reduce byproduct formation during these synthetic steps. These innovations underscore the ongoing efforts to optimize the production of enantiomerically pure compounds like this one.
In clinical research, 4-[(1S)-1-aminoethyl]benzonitrile hydrochloride has been investigated for its potential role in modulating inflammatory pathways. Studies suggest that derivatives of benzonitrile can interact with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in producing pro-inflammatory mediators. By inhibiting these enzymes, compounds like 4-[(1S)-1-aminoethyl]benzonitrile hydrochloride may offer therapeutic benefits in conditions such as rheumatoid arthritis or chronic inflammation. Preclinical trials have demonstrated promising results in animal models, paving the way for further human studies.
The safety profile of 4-[(1S)-1-aminoethyl]benzonitrile hydrochloride is another critical aspect that has been evaluated through toxicological studies. These assessments include acute toxicity tests, chronic exposure studies, and genetic toxicity evaluations to ensure that the compound is safe for use in pharmaceutical applications. The results from these studies indicate that at moderate doses, the compound exhibits low systemic toxicity with minimal organ-specific effects. However, further long-term studies may be required to fully characterize its safety profile under repeated administration scenarios.
The regulatory landscape for drugs derived from compounds like 4-[(1S)-1-aminoethyl]benzonitrile hydrochloride is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulatory bodies require comprehensive data on chemical structure elucidation, synthesis pathways, pharmacokinetic profiles, and toxicological assessments before approving new drugs based on such intermediates. Compliance with these regulations ensures that only safe and effective medications reach patients worldwide.
Future directions in research involving 4-[(1S)-1-aminoethyl]benzonitrile hydrochloride may explore its potential as a scaffold for developing next-generation therapeutics targeting neurodegenerative diseases or infectious disorders. The versatility of benzonitrile derivatives allows for modifications that could enhance penetration across biological barriers or improve resistance profiles against pathogens. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leveraging advances in synthetic chemistry and biotechnology.
In conclusion,4-[(1S)-1-aminoethyl]benzonitrile hydrochloride (CAS No. 911372-80-0) represents a significant advancement in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its synthesis, stereochemistry, pharmacological properties, and safety profile make it a valuable asset in drug development programs aimed at treating various diseases. As research continues to uncover new uses for this compound,4-[(1S)-1-aminoethyl]benzonitrile hydrochloride is poised to play an important role in shaping future treatments across multiple therapeutic domains.
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